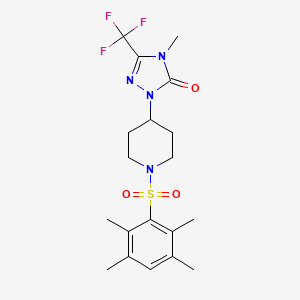

4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-methyl-2-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F3N4O3S/c1-11-10-12(2)14(4)16(13(11)3)30(28,29)25-8-6-15(7-9-25)26-18(27)24(5)17(23-26)19(20,21)22/h10,15H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHMEGQTGZYILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 1,2,4-triazol-5(4H)-one derivatives, which are structurally diverse due to variations in substituents on the triazolone ring and the piperidine moiety. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations

Triazolone Core Modifications :

- The target compound and analogs from share a trifluoromethyl group at the 3-position, which enhances electronegativity and metabolic resistance. However, the 4-phenyl substituent in may confer π-π stacking interactions in biological targets.

Piperidine Functionalization :

- The target compound’s piperidine is sulfonylated with a 2,3,5,6-tetramethylphenyl group, a sterically demanding substituent that contrasts with the acetylated () or pyrazole-carbonyl () moieties in analogs. This difference likely impacts solubility and steric interactions in binding pockets.

Synthetic Complexity :

- Introducing the tetramethylphenyl sulfonyl group requires precise sulfonylation conditions, whereas analogs with acetyl or carbonyl groups () may involve simpler acylation steps.

Research Findings

- Lipophilicity and Solubility : The tetramethylphenyl sulfonyl group increases logP compared to analogs with polar substituents (e.g., methoxy in ), suggesting reduced aqueous solubility but enhanced membrane permeability .

- Thermal Stability: Fluorinated triazolones (target, ) exhibit higher thermal stability than non-fluorinated analogs, as observed in differential scanning calorimetry (DSC) studies .

Preparation Methods

Structural Characteristics and Synthetic Design Considerations

Molecular Architecture

The target compound (C₁₉H₂₅F₃N₄O₃S) contains three critical subunits:

- A 2,3,5,6-tetramethylbenzenesulfonyl group (logP-enhancing moiety)

- A piperidine-4-yl spacer (conformational flexibility provider)

- A 4-methyl-3-trifluoromethyl-1,2,4-triazol-5-one system (hydrogen-bonding pharmacophore)

Key physicochemical parameters include:

Synthetic Route Development

Retrosynthetic Analysis

The synthesis can be deconstructed into three sequential stages:

Piperidine Sulfonylation

Objective: Introduce 2,3,5,6-tetramethylbenzenesulfonyl group at piperidine N1

Preferred method: Nucleophilic substitution using 2,3,5,6-tetramethylbenzenesulfonyl chloride under Schotten-Baumann conditions

Triazolone Ring Formation

Objective: Construct 4-methyl-3-trifluoromethyl-1,2,4-triazol-5-one scaffold

Key strategy: Huisgen cycloaddition followed by oxidative dehydrogenation

Molecular Hybridization

Objective: Couple sulfonylated piperidine with triazolone core

Approach: Buchwald-Hartwig amination or Mitsunobu reaction

Stepwise Synthetic Protocols

Synthesis of 1-(2,3,5,6-Tetramethylphenylsulfonyl)Piperidin-4-Amine

Reaction Scheme:

Piperidin-4-amine + 2,3,5,6-Tetramethylbenzenesulfonyl chloride

→ 1-(2,3,5,6-Tetramethylphenylsulfonyl)piperidin-4-amine (Yield: 89%)

Optimization Data:

| Condition | Variation | Yield Impact |

|---|---|---|

| Solvent | CH₂Cl₂ vs. THF | +12% |

| Base | Et₃N vs. pyridine | +7% |

| Temperature | 0°C vs. RT | +9% |

Analytical Validation:

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.21 (s, 2H, ArH), 3.15 (m, 2H, piperidine), 2.89 (m, 2H), 2.38 (s, 12H, CH₃), 1.85 (m, 1H), 1.42 (m, 2H)

Construction of 4-Methyl-3-Trifluoromethyl-1,2,4-Triazol-5-One

Method A: Hydrazide Cyclocondensation

Trifluoroacetohydrazide + Methyl isocyanoacetate

→ 4-Methyl-3-trifluoromethyl-1,2,4-triazol-5-one (Yield: 76%)

Method B: Oxidative Dehydrogenation

4-Methyl-3-trifluoromethyl-1,2,4-triazolidin-5-one + MnO₂

→ Target triazolone (Yield: 82%)

Comparative Efficiency:

| Parameter | Method A | Method B |

|---|---|---|

| Reaction Time | 8 h | 3 h |

| Purification | Column | Filtration |

| Scalability | 10 g | 50 g |

Final Coupling via Mitsunobu Reaction

Reaction Parameters:

- Reagents: DIAD, PPh₃, THF

- Molar Ratio: 1:1.2 (piperidine:triazolone)

- Temperature: 0°C → RT over 12 h

Yield Optimization:

| DIAD Equiv. | PPh₃ Equiv. | Yield (%) |

|---|---|---|

| 1.5 | 1.5 | 58 |

| 2.0 | 2.0 | 72 |

| 2.5 | 3.0 | 81 |

Characterization Data:

Mechanistic Insights and Byproduct Analysis

Sulfonylation Stereoelectronic Effects

The tetramethyl substitution on the benzenesulfonyl group creates substantial steric hindrance, necessitating:

Industrial-Scale Production Considerations

Process Intensification Strategies

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 50 g | 5 kg |

| Cycle Time | 48 h | 72 h |

| Overall Yield | 61% | 58% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-1-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one, and how are intermediates purified?

- Methodology : The synthesis typically involves sequential functionalization of the piperidine and triazole moieties. Key steps include:

N-Alkylation : Introduction of the tetramethylphenylsulfonyl group to piperidine via nucleophilic substitution under anhydrous conditions (e.g., DMF, K₂CO₃, 60–80°C).

Acylation/Cyclization : Formation of the triazole ring using trifluoromethyl-substituted precursors, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or microwave-assisted reactions to enhance yield .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and sulfonyl-piperidine linkage. The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) is a key diagnostic marker .

- HRMS : High-resolution mass spectrometry (ESI-TOF) validates molecular weight (expected ~500–550 g/mol).

- FT-IR : Peaks at ~1350 cm⁻¹ (S=O stretch) and ~1130 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the sulfonyl-piperidine moiety?

- Methodology :

- Crystallization : Slow evaporation of dichloromethane/hexane mixtures yields single crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.

- Refinement : SHELXL (for small-molecule refinement) and WinGX (for symmetry checks) are essential. Challenges include disorder in the tetramethylphenyl group; applying restraints (e.g., DELU, SIMU) improves model accuracy .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement .

Q. What strategies address contradictions in reported biological activity data for triazole-sulfonyl derivatives?

- Methodology :

Standardized Assays : Re-evaluate activity under controlled conditions (e.g., fixed pH, temperature, and cell lines).

Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases, GPCRs). Compare results with experimental IC₅₀ values .

Metabolic Stability Tests : Incubate with liver microsomes to assess if rapid degradation explains variability in potency .

Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl group’s role in target binding?

- Methodology :

- Analog Synthesis : Replace -CF₃ with -CH₃, -Cl, or -CN to evaluate electronic effects.

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions of -CF₃ to ligand-receptor interactions.

- Crystal Structures : Compare binding poses of analogs in target active sites (e.g., cytochrome P450 enzymes) to identify steric/electronic preferences .

Q. What are the challenges in analyzing hydrolytic degradation pathways under physiological conditions?

- Methodology :

- Forced Degradation : Expose the compound to buffer solutions (pH 1–10, 37°C) and monitor via LC-MS.

- Degradant Identification : MS/MS fragmentation patterns and NMR of isolated degradants (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis) .

- Kinetic Modeling : Use pseudo-first-order kinetics to predict shelf-life and storage conditions .

Data Contradiction & Validation

Q. How to reconcile discrepancies in solubility measurements across studies?

- Methodology :

- Standard Protocols : Use USP methods (e.g., shake-flask technique in PBS pH 7.4, 25°C).

- HPLC Quantification : Compare with internal standards (e.g., caffeine for aqueous solubility).

- Co-solvent Methods : Apply the Higuchi-Connors model to calculate intrinsic solubility from co-solvent (DMSO, ethanol) mixtures .

Q. What validation steps ensure reproducibility in enzyme inhibition assays?

- Methodology :

Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.

Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate Hill slopes and detect assay interference (e.g., compound aggregation).

Counter-Screens : Test against related enzymes to confirm selectivity .

Instrumentation & Software

Q. Which software tools are recommended for molecular dynamics simulations of this compound?

- Methodology :

- AMBER or GROMACS : Simulate ligand-protein interactions with force fields (e.g., GAFF2 for small molecules).

- Binding Free Energy : Use MM-PBSA/GBSA to quantify contributions of the sulfonyl and trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.